Paspalic acid

Overview

Description

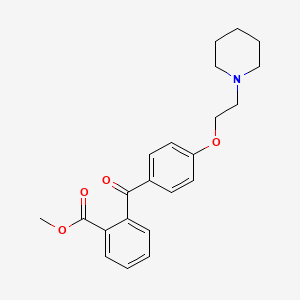

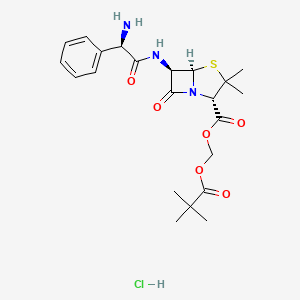

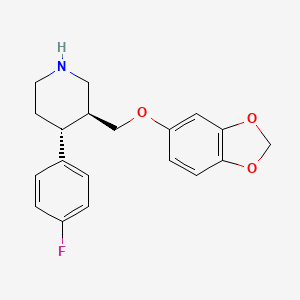

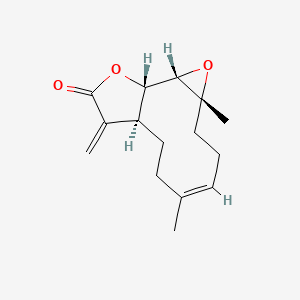

Paspalic acid is a molecule with the molecular formula C16H16N2O2 . It is an indole derivative and is considered a part of the ergot alkaloids . Ergot alkaloids are produced by a wide range of fungi and are medically important due to their significant effect on the central nervous system of mammals .

Synthesis Analysis

The biosynthetic pathways to this compound start with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), which is derived from mevalonic acid . This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus . This compound can be converted to lysergic acid either by the action of isomerase or by spontaneous rearrangements .

Molecular Structure Analysis

The this compound molecule contains a total of 39 bonds. There are 23 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, and 10 aromatic bonds .

Chemical Reactions Analysis

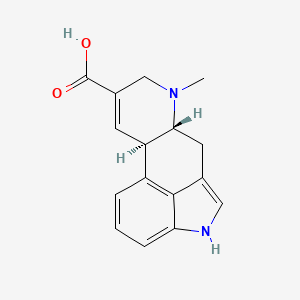

This compound is involved in the biosynthesis of ergot alkaloids. It is isomerized enzymatically or spontaneously to d-lysergic acid, which serves as the acyl component of ergoamides, ergopeptines, and ergopeptams . Capillary zone electrophoresis (CZE) has been used to determine lysergic acid, iso-lysergic acid, and the related this compound in reaction mixtures .

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 536.1±50.0 °C at 760 mmHg, and a flash point of 278.0±30.1 °C . It has a molar refractivity of 76.6±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 197.5±3.0 cm3 .

Scientific Research Applications

Biosynthesis and Chemical Analysis

- Radiolabeling for Pharmacokinetic Studies : Paspalic acid, labeled with tritium (³H) or carbon-14 (¹⁴C), is biosynthetically prepared and used as a key intermediate in the chemical synthesis of radiolabeled peptide ergot alkaloids. These are crucial for pharmacokinetic and metabolic studies (Schreier, 1976).

- Analysis by Capillary Zone Electrophoresis : this compound, along with lysergic and iso-lysergic acids, has been analyzed using capillary zone electrophoresis with UV and mass spectrometric detection. This method is important for quality control in manufacturing processes (Himmelsbach, Ferdig, & Rohrer, 2014).

Agricultural and Botanical Research

- Plant Regeneration and Tissue Culture : Research on Paspalum species (not directly on this compound) involves developing tissue-culture regeneration protocols and studying the effects of various treatments on plant growth. This includes examining the influence of humic and amino acids on the growth and quality of Paspalum turf (Cardona & Duncan, 1997; El-Sayed, Shahin, El-Deen, & El-Fadaly, 2017).

- Herbicide Effects on Paspalum Species : Studies have been conducted to understand the effect of herbicides on native pastures constituted of different Paspalum species, with an aim to adapt them to no-till systems or introduce forage species (Ferri, Eltz, & Lopes, 2001).

Microbial and Fermentation Processes

- Ergot Alkaloid Production : Research on Claviceps paspali, which produces this compound, focuses on the optimization of fermentation processes for the production of lysergic acid and its derivatives. This is critical for industrial-scale production of these compounds (Hu et al., 2023; Arcamone et al., 1960).

Future Directions

Recent research has focused on increasing the production of lysergic acid, a derivative of Paspalic acid, for the industrial production of ergot alkaloids . Engineered variants of the enzyme Clavine oxidase (CloA), which catalyzes the formation of lysergic acid from this compound, have been shown to produce lysergic acid at levels exceeding that of wildtype CloA orthologs .

properties

IUPAC Name |

(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,12,14,17H,6,8H2,1H3,(H,19,20)/t12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNCJTROKRDRBW-TZMCWYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203672 | |

| Record name | Paspalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5516-88-1 | |

| Record name | Paspalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5516-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paspalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005516881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paspalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PASPALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P81DUK4Q2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1678487.png)